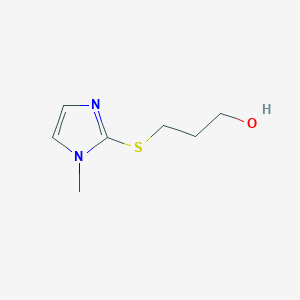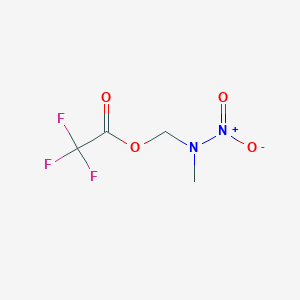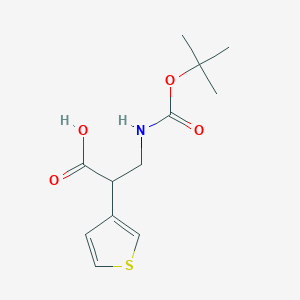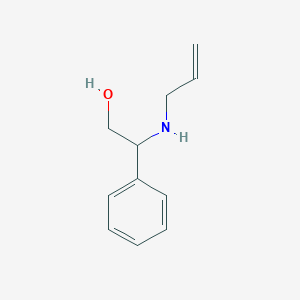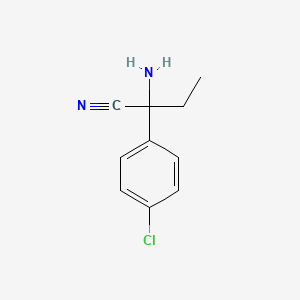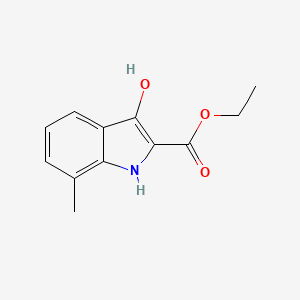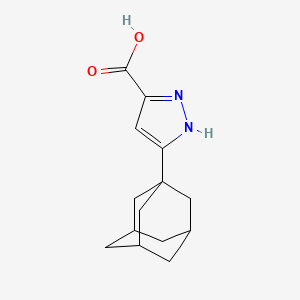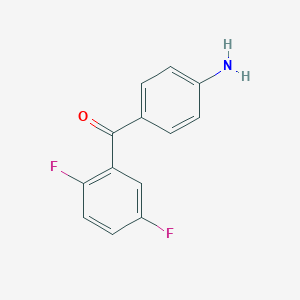![molecular formula C13H15NO2S B8594334 Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate](/img/structure/B8594334.png)
Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate is an organic compound that belongs to the class of amino acids and derivatives It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, attached to a propionic acid ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Amino Acid Derivatization: The benzo[b]thiophene core is then functionalized to introduce the amino acid moiety.
Esterification: The final step involves the esterification of the amino acid derivative to form the ethyl ester. This can be done using standard esterification techniques, such as the reaction of the carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzo[b]thiophene ring or the amino acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[b]thiophene derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzo[b]thiophene moiety can engage in π-π stacking interactions and hydrogen bonding, while the amino acid moiety can participate in ionic interactions and hydrogen bonding with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-3-(benzo[b]thiophen-3-yl)-propionic acid
- Thiophene-2-boronic acid pinacol ester
- Benzo[b]thiophene-2-boronic acid
Uniqueness
Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate is unique due to its combination of a benzo[b]thiophene core and an amino acid ethyl ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H15NO2S |
|---|---|
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate |
InChI |
InChI=1S/C13H15NO2S/c1-2-16-13(15)11(14)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11H,2,7,14H2,1H3 |
Clé InChI |
JFXATFHFXAOZDY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CSC2=CC=CC=C21)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-amino-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8594252.png)
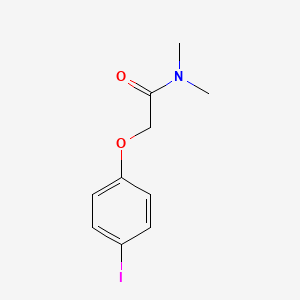
![9-amino-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]isoquinolin-1(8H)-one](/img/structure/B8594278.png)
![2-Chloro-4-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]pyrimidine](/img/structure/B8594286.png)

